![molecular formula C23H25N3O4S B2402230 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-97-5](/img/structure/B2402230.png)
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It has a piperidine ring, which is a common feature in many alkaloid natural products and drug candidates . The methoxybenzenesulfonyl group attached to the piperidine ring could potentially influence the compound’s reactivity and biological activity. The compound also contains a pyridazinone ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the piperidine ring might undergo reactions typical of secondary amines, while the pyridazinone ring might participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
- The compound has been investigated for its potential to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Its structure-activity relationship and binding modes have been explored through molecular docking studies (Virk et al., 2018).
Quantum Chemical and Molecular Dynamic Simulation Studies
- Research includes the evaluation of the compound's adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This highlights its potential in materials science, particularly in corrosion prevention (Kaya et al., 2016).
Structural and Electronic Properties Analysis
- Studies on related compounds have involved the analysis of crystal structures, providing insights into the conformational and electronic properties relevant to their pharmacological potential (Georges et al., 1989).
Anticancer Properties Investigation
- The compound's derivatives have been explored for their anti-cancer properties, utilizing density functional theory and molecular docking. This research sheds light on its potential in cancer treatment (Karayel, 2021).
Antibacterial and Antifungal Activity Screening
- Various derivatives have been synthesized and screened for their antibacterial and antifungal activities, demonstrating significant biological activity against a range of microorganisms (Suresh et al., 2016).
Enzyme Inhibition Properties
- Novel azinane triazole-based derivatives of the compound have been synthesized and found effective as enzyme inhibitors, with implications in the treatment of Alzheimer’s disease and diabetes mellitus (Asif et al., 2022).
Synthesis and Reactivity Studies
- Research has also focused on the synthesis of new Mannich bases and their bioactivities, contributing to the understanding of its chemical reactivity and potential pharmacological applications (Gul et al., 2019).
Conformational Analysis
- Studies have been conducted on the compound's derivatives to understand their conformational dynamics, which is crucial for designing drugs with desired biological activities (Ramalingan et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-30-21-9-5-6-10-22(21)31(28,29)25-15-13-18(14-16-25)17-26-23(27)12-11-20(24-26)19-7-3-2-4-8-19/h2-12,18H,13-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUMYQZUCQWOKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one |
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